molecular formula C16H11N5O B14641673 6-(2-Azido-6-phenylpyrimidin-4(3H)-ylidene)cyclohexa-2,4-dien-1-one CAS No. 53511-52-7

6-(2-Azido-6-phenylpyrimidin-4(3H)-ylidene)cyclohexa-2,4-dien-1-one

Cat. No.: B14641673
CAS No.: 53511-52-7
M. Wt: 289.29 g/mol
InChI Key: MMESSAMSPCQIOS-UHFFFAOYSA-N
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Description

6-(2-Azido-6-phenylpyrimidin-4(3H)-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound that features both azido and phenylpyrimidinylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Azido-6-phenylpyrimidin-4(3H)-ylidene)cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One possible route could involve the initial formation of the phenylpyrimidine core, followed by the introduction of the azido group and the cyclohexa-2,4-dien-1-one moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of such a compound would require scalable and cost-effective methods. This might involve continuous flow chemistry techniques, which allow for better control over reaction conditions and can be easily scaled up.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the azido group or the cyclohexa-2,4-dien-1-one moiety.

    Reduction: Reduction reactions could target the azido group, converting it to an amine.

    Substitution: The phenylpyrimidinylidene group might participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, azido-containing compounds are often used in click chemistry for labeling and tracking biomolecules.

Medicine

Industry

In industry, such compounds could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, in click chemistry, the azido group would react with an alkyne to form a stable triazole linkage. Molecular targets and pathways would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Amino-6-phenylpyrimidin-4(3H)-ylidene)cyclohexa-2,4-dien-1-one
  • 6-(2-Hydroxy-6-phenylpyrimidin-4(3H)-ylidene)cyclohexa-2,4-dien-1-one

Uniqueness

The presence of the azido group in 6-(2-Azido-6-phenylpyrimidin-4(3H)-ylidene)cyclohexa-2,4-dien-1-one makes it particularly reactive and useful in click chemistry, setting it apart from similar compounds that lack this functional group.

Properties

CAS No.

53511-52-7

Molecular Formula

C16H11N5O

Molecular Weight

289.29 g/mol

IUPAC Name

2-(2-azido-6-phenylpyrimidin-4-yl)phenol

InChI

InChI=1S/C16H11N5O/c17-21-20-16-18-13(11-6-2-1-3-7-11)10-14(19-16)12-8-4-5-9-15(12)22/h1-10,22H

InChI Key

MMESSAMSPCQIOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)N=[N+]=[N-])C3=CC=CC=C3O

Origin of Product

United States

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